Physicochemical Properties and Synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one: A Technical Guide
Physicochemical Properties and Synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one: A Technical Guide
Executive Summary
The 1,3-benzoxazin-4-one core is a privileged, multifaceted heterocyclic scaffold extensively utilized in medicinal chemistry and materials science[1]. Among its derivatives, 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS: 133001-95-3) stands out as a highly versatile building block[2]. The gem-dimethyl substitution at the C2 position imparts significant metabolic stability and steric bulk, while the bromine atom at the C6 position serves as a critical synthetic handle for late-stage functionalization via transition-metal catalysis. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and applications in drug discovery.
Physicochemical Profiling
Understanding the physicochemical baseline of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is essential for predicting its behavior in biological assays and synthetic workflows. The compound exhibits a balanced lipophilicity profile, making it an ideal precursor for central nervous system (CNS) or antimicrobial drug candidates[3].
Table 1: Quantitative Physicochemical and Structural Data
| Property | Value | Structural Significance |
| CAS Number | 133001-95-3[2] | Unique chemical identifier. |
| Molecular Formula | C10H10BrNO2[4] | Defines the atomic composition. |
| Molecular Weight | 256.10 g/mol [2] | Optimal low molecular weight for fragment-based drug design. |
| Monoisotopic Mass | 254.98949 Da[4] | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates target-protein interactions via the N3-H group. |
| Hydrogen Bond Acceptors | 2 (Carbonyl, Ether) | Enhances aqueous solubility and binding affinity. |
| Primary Precursor | 5-Bromosalicylamide[5] | Readily available starting material for scalable synthesis. |
Mechanistic Chemistry & Synthetic Workflow
The construction of the 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one architecture is classically achieved through the acid-catalyzed condensation of a salicylamide derivative with acetone. In this specific synthesis, 5-bromosalicylamide acts as the bifunctional nucleophile[5].
Causality of Reaction Conditions
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Acetone as Solvent and Reactant: Utilizing acetone in large excess drives the thermodynamic equilibrium toward the product via mass action, overcoming the entropic penalty of the bimolecular condensation.
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Acid Catalysis (p-TSA): The weakly nucleophilic nature of the amide nitrogen requires the activation of the acetone carbonyl. The acid catalyst lowers the lowest unoccupied molecular orbital (LUMO) of the ketone, facilitating the initial nucleophilic attack to form a hemiaminal intermediate.
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Dehydration and Trapping: The hemiaminal undergoes acid-promoted dehydration to generate a highly reactive iminium ion. The adjacent phenolic oxygen rapidly traps this intermediate via an intramolecular cyclization, yielding the thermodynamically stable six-membered oxazine ring.
Acid-catalyzed condensation mechanism of 5-bromosalicylamide and acetone.
Validated Experimental Protocol
To ensure high yield and structural integrity, the following self-validating protocol must be strictly adhered to. The continuous removal of water is the critical success factor in this workflow.
Step 1: Reagent Preparation Charge an oven-dried 250 mL round-bottom flask with 5-bromosalicylamide (10.0 mmol), a commercially available and highly stable precursor[6]. Suspend the solid in anhydrous acetone (50 mL).
Step 2: Catalysis and Reflux (The Cyclization Event) Add p-toluenesulfonic acid monohydrate (p-TSA, 0.5 mmol, 5 mol%). Rationale:p-TSA provides the necessary proton density without introducing the excessive aqueous volume associated with mineral acids. Attach a Soxhlet extractor fitted with a thimble containing activated 4Å molecular sieves, surmounted by a reflux condenser. Heat the mixture to a gentle reflux (approx. 60 °C) for 16 hours. The molecular sieves act as a thermodynamic sink, sequestering the water byproduct and preventing the reverse hydrolysis reaction.
Step 3: Reaction Quenching and Workup Cool the reaction mixture to room temperature. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3); the product will appear as a distinct, less polar spot compared to the starting amide. Concentrate the mixture under reduced pressure to remove excess acetone. Redissolve the crude residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO3 (2 × 50 mL). Rationale: The mild base neutralizes the p-TSA catalyst, preventing acid-catalyzed ring-opening during the concentration phase.
Step 4: Isolation and Purification Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent. Recrystallize the crude solid from a hot ethanol/water mixture to afford pure 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one as a crystalline solid. Verify the structure via 1H-NMR (noting the distinct 6H singlet for the gem-dimethyl group around 1.5 ppm) and HRMS[4].
Applications in Drug Discovery & Late-Stage Functionalization
The 1,3-benzoxazin-4-one scaffold is renowned for its broad-spectrum biological activities, including potent antibacterial and antifungal properties[3]. However, the true value of the 6-bromo-2,2-dimethyl derivative lies in its utility as a central node for divergent synthesis.
The aryl bromide moiety is highly reactive under palladium-catalyzed conditions. Drug development professionals routinely utilize this scaffold to generate vast structure-activity relationship (SAR) libraries. For instance, Suzuki-Miyaura cross-coupling with various arylboronic acids yields 6-aryl derivatives, while Buchwald-Hartwig aminations generate 6-amino analogs, which are frequently explored as kinase inhibitors[6]. Additionally, the secondary amine (N3) can be selectively alkylated to modulate the molecule's lipophilicity and membrane permeability.
Late-stage functionalization pathways for the 6-bromo-benzoxazinone scaffold.
References
- C10H10BrNO2 - Explore - PubChemLite. uni.lu.
- 133001-95-3|6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one. bldpharm.com.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. nih.gov.
- Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives.
- Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. acs.org.
- 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione. benchchem.com.
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 133001-95-3|6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - C10H10BrNO2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione | 24088-82-2 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]

